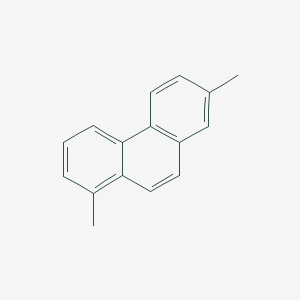

1,7-Dimethylphenanthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCMUISOTIPJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074755 | |

| Record name | Phenanthrene, 1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-87-4 | |

| Record name | Phenanthrene, 1,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 1,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/665XXE9T4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,7 Dimethylphenanthrene and Its Analogues

Regiospecific Synthetic Pathways for 1,7-Dimethylphenanthrene

Modern synthetic organic chemistry offers powerful tools for the precise construction of complex aromatic systems. For this compound, methods that allow for the controlled placement of the methyl groups are of paramount importance.

Directed ortho Metalation (DoM) and Directed remote Metalation (DreM) Strategies

A highly effective and versatile strategy for the regiospecific synthesis of polysubstituted aromatic compounds, including this compound, involves a combination of Directed ortho Metalation (DoM) and Directed remote Metalation (DreM). tandfonline.comresearchgate.netunit.notandfonline.com This approach provides a high degree of control over the substitution pattern, which is often difficult to achieve with classical electrophilic substitution reactions. researchgate.net

The synthesis of this compound can be accomplished in gram quantities through a sequence that begins with the DoM of N,N-diethylbenzamides. tandfonline.comunit.notandfonline.com This is followed by a Suzuki-Miyaura cross-coupling reaction to form a biaryl intermediate. tandfonline.comunit.notandfonline.com The crucial step for forming the phenanthrene (B1679779) skeleton is a Directed remote Metalation (DreM) of the biaryl, which leads to the formation of a 9-phenanthrol. tandfonline.comunit.notandfonline.com The final step involves the conversion of the phenanthrol to a triflate, followed by a palladium-catalyzed hydrogenolysis to yield the desired this compound. tandfonline.comresearchgate.netunit.notandfonline.com This multi-step process has been successfully used to synthesize various alkylphenanthrenes with high purity, making them valuable as analytical standards for environmental analysis. researchgate.netcdnsciencepub.com

The combination of DoM and DreM with cross-coupling reactions has proven to be a general and efficient route for producing a wide array of substituted phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov The regioselectivity is dictated by the directing group in the DoM step and the position of the activating group (often a methyl group) for the DreM cyclization. researchgate.netnih.gov

Suzuki–Miyaura Cross-Coupling Reactions in Phenanthrene Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. libretexts.org This reaction is frequently employed in the synthesis of phenanthrenes, often in tandem with other methodologies like DoM and DreM. tandfonline.comresearchgate.netunit.notandfonline.comnih.gov

In the context of this compound synthesis, the Suzuki-Miyaura reaction is typically used to construct the biaryl precursor. tandfonline.comunit.notandfonline.com For instance, a suitably substituted arylboronic acid can be coupled with an aryl halide under palladium catalysis to create the necessary biaryl skeleton, which is then cyclized to form the phenanthrene ring system. acs.org This strategy offers a convergent and flexible approach, allowing for the introduction of various substituents on either of the aromatic rings prior to the coupling reaction.

The versatility of the Suzuki-Miyaura coupling allows for its integration into various synthetic sequences, providing access to a diverse range of phenanthrene derivatives. nih.govacs.org Its mild reaction conditions and tolerance of a wide variety of functional groups make it a preferred method for constructing the biaryl intermediates required for phenanthrene synthesis. libretexts.org

Classical and Established Synthetic Routes for Phenanthrenes

Prior to the advent of modern cross-coupling and metalation techniques, several classical methods were established for the synthesis of the phenanthrene core. While sometimes lacking the regiospecificity of newer methods, these routes remain historically significant and can be effective for certain substitution patterns.

Bardhan-Sengupta Type Syntheses of Methylated Phenanthrenes

The Bardhan-Sengupta synthesis is a classical and well-recognized method for constructing the phenanthrene ring system. insaindia.res.inias.ac.in This multi-step sequence typically involves the reaction of a β-phenylethyl halide with the potassium enolate of ethyl cyclohexanone-2-carboxylate. ias.ac.inzenodo.org The resulting product undergoes hydrolysis, decarboxylation, reduction, and finally cyclodehydration to form an octahydrophenanthrene, which is then dehydrogenated to yield the phenanthrene. ias.ac.in

This method was instrumental in the early structural elucidation of natural products and has been used to synthesize various alkylated phenanthrenes, including those with substitution patterns similar to this compound. insaindia.res.inias.ac.in While effective, the Bardhan-Sengupta synthesis can be lengthy and may not always provide the desired isomer in high purity, especially with complex substitution patterns. researchgate.net There have been instances where the structure of a product from a Bardhan-Sengupta synthesis was later shown to be different from the expected 1,4-dimethylphenanthrene. acs.orgnist.gov

Oxidative Cyclization Approaches

Oxidative cyclization represents another important class of reactions for phenanthrene synthesis. A prominent example is the photochemical cyclization of stilbene (B7821643) derivatives. beilstein-journals.orgmdpi.com This reaction proceeds via UV light-induced isomerization of an E-stilbene to the corresponding Z-isomer, which then undergoes photocyclization. The resulting dihydrophenanthrene intermediate is subsequently oxidized to the fully aromatic phenanthrene. beilstein-journals.org While this method is a classical approach, its scalability can be limited due to the need for low concentrations and potentially long reaction times. beilstein-journals.org However, recent developments have adapted this reaction to continuous flow systems, improving its efficiency and scalability. beilstein-journals.org

Another oxidative approach involves the use of reagents like m-chloroperoxybenzoic acid (mCPBA) in trifluoroacetic acid (TFA) to effect the intramolecular oxidative coupling of 1,2-diarylethylenes, yielding phenanthrenes in high yields. researchgate.net Additionally, a regioselective oxidative radical cyclization of 2-(arylethynyl)biphenyls has been developed. acs.orgfigshare.com This method utilizes Bu₃SnH and AIBN, where AIBN acts as an oxidant, to form functionalized phenanthrenes. acs.orgfigshare.comnih.gov

Novel Catalytic and Multi-Component Reaction Approaches

The field of organic synthesis is continuously evolving, with the development of new catalytic systems and reaction concepts. These novel approaches often provide more efficient and atom-economical routes to complex molecules like phenanthrenes.

Recent advancements include the development of copper-catalyzed coupling/cyclization reactions. For example, a ligand-free CuBr₂-catalyzed reaction of terminal alkynes with N-tosylhydrazones derived from o-formyl biphenyls provides a direct route to phenanthrenes. acs.org This method is advantageous due to its wide functional group compatibility. acs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient strategy for building molecular complexity. tcichemicals.comorganic-chemistry.org While specific MCRs for the direct synthesis of this compound are not prominently reported, the development of MCRs for constructing related heterocyclic and polycyclic systems is an active area of research. researchgate.netrsc.orgmdpi.com These reactions often provide rapid access to diverse molecular scaffolds from simple starting materials. rsc.org

The following table summarizes some of the key synthetic approaches to phenanthrene derivatives:

| Synthetic Method | Key Features | Typical Reactants |

| DoM/DreM | High regioselectivity, versatile for various substitutions. tandfonline.comresearchgate.nettandfonline.com | N,N-diethylbenzamides, organolithium reagents, boronic acids. tandfonline.comresearchgate.nettandfonline.com |

| Suzuki-Miyaura Coupling | Forms C-C bonds, widely applicable, good functional group tolerance. libretexts.org | Aryl halides/triflates, arylboronic acids, palladium catalyst. libretexts.org |

| Bardhan-Sengupta | Classical multi-step synthesis. insaindia.res.inias.ac.in | β-phenylethyl halides, cyclohexanone (B45756) derivatives. ias.ac.in |

| Oxidative Photocyclization | Utilizes light to induce cyclization, can be adapted to flow chemistry. beilstein-journals.org | Stilbene derivatives, oxidizing agent (e.g., iodine). beilstein-journals.org |

| Novel Catalytic Methods | Often more efficient and milder conditions. acs.org | Terminal alkynes, N-tosylhydrazones, copper catalyst. acs.org |

| Multi-Component Reactions | High atom economy, convergent synthesis. tcichemicals.comorganic-chemistry.org | Varies widely depending on the specific MCR. |

Palladium-Catalyzed Heck Reactions and Annulations

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction and related annulation strategies, have become powerful tools for the construction of complex carbocyclic frameworks, including the phenanthrene ring system. espublisher.comespublisher.com These methods offer a versatile and efficient means to form new carbon-carbon bonds, often with high chemo- and regioselectivity. The synthesis of alkyl-substituted phenanthrenes can be achieved through these palladium-catalyzed pathways. espublisher.comespublisher.com

A notable approach involves an intramolecular Heck reaction. espublisher.com This strategy has been successfully employed to synthesize various phenanthrene derivatives. The significance of this method lies in its ability to introduce one or two alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene core. espublisher.com

Annulation reactions catalyzed by palladium also provide a direct route to the phenanthrene skeleton. These reactions typically involve the coupling of a biaryl precursor with an alkyne. A new and efficient palladium-catalyzed method has been developed for the synthesis of substituted 9,10-phenanthrenes from 2-biaryl triflates and alkynes. This reaction proceeds via cleavage of the C-OTf bond, insertion of the alkyne, and subsequent C-H annulation, offering a route to various symmetrical and unsymmetrical phenanthrene derivatives.

Another innovative palladium-catalyzed three-component cascade reaction has been developed for the facile construction of phenanthrene frameworks. This transformation is driven by a controlled sequence of a Suzuki–Miyaura coupling followed by alkyne insertion and a final annulation step to yield phenanthrene derivatives via C–H activation. This methodology is compatible with a variety of substrates and generally provides the desired products in good to excellent yields.

A specific, regiospecific synthesis of this compound has been achieved through a multi-step sequence that utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a key step. researchgate.netunit.no This method starts from N,N-diethylbenzamides and proceeds through directed ortho metalation (DoM), the Suzuki-Miyaura coupling, and a subsequent directed remote metalation (DreM) to form a 9-phenanthrol intermediate. The final product, this compound, is obtained after protection of the hydroxyl group as a triflate followed by a deprotection/reduction step. researchgate.netunit.no

| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Intramolecular Heck Reaction | Aromatic Bromoaldehydes | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Allows introduction of alkyl groups on the newly formed ring. espublisher.com |

| Annulation of 2-Biaryl Triflates | 2-Biaryl Triflates, Alkynes | Palladium Catalyst | Provides access to symmetrical and unsymmetrical phenanthrenes. |

| Three-Component Cascade | Aryl Halide, Arylboronic Acid, Alkyne | Palladium Catalyst | Sequential Suzuki coupling, alkyne insertion, and annulation. |

| Regiospecific Synthesis of this compound | N,N-diethyl-3-methylbenzamide, 4-methyl-2-bromophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Multi-step synthesis involving Suzuki-Miyaura coupling. researchgate.netunit.no |

One-Pot Multicomponent Syntheses of Phenanthrene Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules from simple and readily available starting materials in a single synthetic operation. This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. Several MCRs have been developed for the synthesis of phenanthrene derivatives.

An efficient one-pot, three-component palladium-catalyzed domino reaction has been reported for the synthesis of phenanthrenes. This reaction utilizes an aryl iodide, 2-bromophenylboronic acid, and norbornadiene. researchgate.net In this process, norbornadiene serves a dual role as both an activator of an ortho-C-H bond and as a source of ethylene (B1197577) through a retro-Diels-Alder reaction. researchgate.net This method is noted for its use of inexpensive and readily available substrates, tolerance of a broad range of functional groups, and good product yields. researchgate.net

Another example of a one-pot synthesis involves the reaction of aldehydes, malononitrile, 1-tetralone, and ammonium (B1175870) acetate (B1210297). While initially expected to form dihydrobenzo[h]quinoline derivatives, this reaction was found to yield 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles in moderate to good yields. This discovery highlights the potential for unexpected, yet valuable, reaction pathways in MCRs leading to phenanthrene structures.

Furthermore, a novel, acid-catalyzed one-pot multicomponent synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles has been developed. This reaction involves the condensation of aromatic aldehydes, 9,10-phenanthrenequinone, and ammonium acetate under ultrasonic irradiation, affording the desired imidazole (B134444) derivatives in excellent yields and good purity. While not directly producing this compound, these MCRs demonstrate the power of this strategy to rapidly assemble the core phenanthrene structure, which could potentially be adapted for the synthesis of various substituted analogues.

| Reaction Type | Components | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Palladium-Catalyzed Domino Reaction | Aryl Iodide, 2-Bromophenylboronic Acid, Norbornadiene | Palladium Catalyst | Substituted Phenanthrenes researchgate.net |

| Four-Component Reaction | Aldehydes, Malononitrile, 1-Tetralone, Ammonium Acetate | None (spontaneous) | 9,10-Dihydrophenanthrene-2,4-dicarbonitriles |

| Acid-Catalyzed Condensation | Aromatic Aldehydes, 9,10-Phenanthrenequinone, Ammonium Acetate | Acid Catalyst, Ultrasonic Irradiation | 2-Aryl-1H-phenanthro[9,10-d]imidazoles |

Advanced Spectroscopic and Computational Characterization of 1,7 Dimethylphenanthrene

Vibrational Spectroscopy Analysis of 1,7-Dimethylphenanthrene

Vibrational spectroscopy is a powerful tool for probing the structure and bonding of molecules. For complex molecules like this compound, a combination of experimental and computational techniques is often necessary for a complete and accurate assignment of the vibrational modes.

Gas Phase Infrared Spectroscopy and Spectral Assignments

The gas-phase infrared spectrum of dimethylphenanthrenes (DMPs) is typically recorded over a wide spectral range, for instance, from 400 to 4000 cm⁻¹, to capture the fundamental vibrational modes. acs.orgnih.gov Due to the complexity of the spectra of large molecules, unambiguous assignments based solely on experimental data or standard harmonic frequency calculations can be challenging. acs.orgnih.gov For related DMPs, gas-phase spectra have been recorded at elevated temperatures, such as 110 °C, using long-path gas cells to achieve sufficient vapor pressure. nih.govacs.org The analysis of these spectra involves identifying and assigning the observed absorption bands to specific molecular vibrations.

While specific experimental data for the gas-phase infrared spectrum of this compound was not found in the provided search results, the general methodology applied to other DMPs provides a clear framework. acs.orgnih.govacs.org The assignment process is greatly aided by computational methods, as described in the following sections.

Scaled Quantum Mechanical (SQM) Force Field Analysis

To achieve more accurate vibrational assignments for DMPs, the Scaled Quantum Mechanical (SQM) force field analysis method is employed. acs.orgnih.gov This method involves scaling the force constants calculated from quantum chemical methods to better match the experimentally observed frequencies. acs.orgnih.gov

The process begins with obtaining a Cartesian force field matrix from Gaussian calculations. acs.orgnih.gov This matrix is then transformed into a nonredundant local coordinate force field matrix. acs.orgnih.gov Subsequently, these force fields are scaled in a consistent manner to reproduce the experimental frequencies. acs.orgnih.gov The potential energy distributions (PEDs) derived from these calculations are crucial as they describe the nature of the vibration at each frequency in terms of nonredundant local coordinates, providing a clear picture of the type of motion associated with each vibration. acs.orgnih.govacs.org

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for interpreting and predicting the spectroscopic properties of molecules like this compound.

Molecular Geometry Optimization and Electronic Structure Calculations

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For DMPs, this is often performed using DFT methods, with the B3LYP functional and a basis set like 6-311G** being a common choice. acs.orgnih.govacs.org These calculations are typically carried out assuming a specific point group, such as C_s, if applicable. acs.org The optimized geometry represents the global potential minimum energy structure of the molecule. acs.org The resulting optimized Cartesian coordinates provide precise information on bond lengths and angles. acs.org

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ | nist.govnih.gov |

| Molecular Weight | 206.28 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI | InChI=1S/C16H14/c1-11-6-8-15-13(10-11)7-9-14-12(2)4-3-5-16(14)15/h3-10H,1-2H3 | nist.govnih.gov |

| InChIKey | NZCMUISOTIPJAM-UHFFFAOYSA-N | nist.gov |

Theoretical Prediction of Spectroscopic Parameters (e.g., Frequencies and Intensities)

Once the molecular geometry is optimized, the harmonic and anharmonic vibrational frequencies, along with their corresponding infrared intensities, are calculated at the same level of theory (e.g., B3LYP/6-311G**). acs.orgnih.govacs.org However, calculated harmonic frequencies are known to systematically overestimate experimental fundamental frequencies. researchgate.net Therefore, scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net The SQM force field method, as mentioned earlier, provides a more refined approach by scaling the force constants directly. acs.orgnih.govresearchgate.net

The theoretical calculations also provide infrared intensities, which are crucial for simulating the entire infrared spectrum. acs.orgnih.gov An error analysis comparing calculated and experimental intensities can reveal discrepancies; for instance, in some DMPs, the methyl C-H stretching intensity shows greater deviation than aromatic C-H and non-C-H stretching bands. acs.orgnih.gov

Molecular Modeling for Conformer Generation and Collision Cross Section Prediction

For flexible molecules, multiple conformations (conformers) may exist at a given temperature. Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to generate a representative set of conformers. nih.govarxiv.org These conformers can then be subjected to geometry optimization using quantum chemical methods like DFT. nih.govarxiv.org

The resulting ensemble of low-energy conformers can be used to predict various molecular properties, including the collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility spectrometry. Theoretical CCS values can be calculated for each conformer using methods like the trajectory method. nih.gov To obtain a single predicted CCS value for comparison with experimental data, a Boltzmann-weighted average of the CCS values of the individual conformers is often calculated based on their relative energies. nih.govarxiv.org This approach has been shown to provide good agreement with experimental CCS values, with average errors in the range of 3.2% for large datasets. arxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,9-Dimethylphenanthrene |

| 2,4-Dimethylphenanthrene |

| 3,9-Dimethylphenanthrene |

| 3,6-Dimethylphenanthrene |

In Silico Chemical Library Engine (ISiCLE) Methodologies

The In Silico Chemical Library Engine (ISiCLE) represents a sophisticated, high-performance computing-friendly cheminformatics workflow designed to generate extensive libraries of chemical properties from fundamental principles. nih.gov This approach is distinguished by its use of molecular dynamics, quantum chemistry, and ion mobility calculations to predict three-dimensional molecular conformers and derive properties such as collision cross sections (CCS) without reliance on pre-existing training data. nih.govarxiv.org The primary goal of ISiCLE is to address a significant bottleneck in fields like metabolomics, where a large number of detected chemical features cannot be confidently identified due to the limited availability of authentic reference chemical standards. nih.govarxiv.org

The ISiCLE pipeline begins with a chemical identifier as input and proceeds to generate probable 3D conformers of the molecule. nih.gov From these structures, various chemical properties are calculated. The workflow can be implemented in different modes, such as "Lite" and "Standard," which vary in their computational intensity and the balance between speed and accuracy. nih.gov For instance, in large-scale applications like the analysis of the EPA ToxCast chemical library, the Lite method was used for the majority of molecules, while the Standard method was applied to a smaller subset. arxiv.org

A key application of the ISiCLE methodology has been in the identification of environmental contaminants and their degradation products. For example, the Lite method of ISiCLE was employed to calculate the CCS for 21 potential degradation products of nine polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes dimethylphenanthrenes. nih.gov In a study of New York/New Jersey Waterway Sediment, this computational approach was used to build evidence for the presence of parent PAH compounds and their derivatives by comparing the calculated accurate mass and CCS with measured experimental data. nih.gov

The process involves several averaging methods to determine the final reported CCS value from the various generated conformers. These methods include calculating the mean and median CCS of all conformers, using the CCS of the lowest energy conformer, or employing a Boltzmann-weighted average of the CCS values for conformers within a certain energy threshold (e.g., 5 kcal/mol) of the ground state. nih.gov This allows for a more representative theoretical value that can be compared against experimental ion mobility measurements.

The output of the ISiCLE pipeline provides valuable data for the confident identification of molecules in complex samples. The table below illustrates the type of data generated by the ISiCLE workflow for a given compound.

| Parameter | Description | Example Value (Hypothetical) |

| Molecule | The chemical compound being analyzed. | This compound |

| Adduct | The ionized form of the molecule observed in mass spectrometry. | [M+H]+ |

| Lowest Energy Conformer CCS (Ų) | The calculated collision cross section of the most stable 3D structure. | 150.2 |

| Boltzmann-Weighted Average CCS (Ų) | The collision cross section averaged across multiple conformers, weighted by their relative energy. | 151.5 |

| Number of Conformers | The total number of stable 3D structures identified and used in the calculation. | 25 |

It is important to note that while the ISiCLE methodology has been applied to the broader class of PAHs, specific detailed studies focusing solely on this compound using this engine are not extensively documented in the public domain. However, the principles and applications of ISiCLE are directly relevant to the computational characterization of this and other similar aromatic hydrocarbons.

Geochemical and Environmental Occurrence of 1,7 Dimethylphenanthrene

Natural Occurrence in Geological and Extraterrestrial Samples

Presence in Crude Oil and Sediments

1,7-Dimethylphenanthrene is a recognized component of crude oil and various sediments. researchgate.netcopernicus.orgcurtin.edu.au Its presence in crude oils is often associated with terrestrial higher plant input into the source rock. medwinpublishers.comfrontiersin.org For example, analysis of light crude oils from the Xihu Depression in the East China Sea Shelf basin identified this compound as an aromatized diterpane, indicating a significant contribution from higher plants. frontiersin.org The concentration ratios of different phenanthrene (B1679779) isomers, such as the 1,7-DMP/phenanthrene ratio, can vary between crude oils from different locations, reflecting variations in the original organic matter input. researchgate.net

In sediments, this compound is found in a range of environments, from lacustrine to marine. researchgate.netnih.gov Its presence in lacustrine sediments in Serbia has been linked to terrigenous source rocks dominated by conifers and vascular plants. researchgate.net The formation of this compound in these sediments can be influenced by anoxic and saline conditions, which may hinder the demethylation of other precursors. researchgate.net Similarly, in lake sediments in Nigeria, the occurrence of this compound points to a strong terrestrial organic matter input. researchgate.net The analysis of sediment cores from places like San Francisco Bay and Central Park in New York City has utilized the presence and ratios of this compound to reconstruct historical pollution sources. nih.gov

Environmental Presence and Distribution

Detection in Atmospheric Particulate Matter and Air Samples

This compound has been detected in atmospheric particulate matter and as a component of both indoor and outdoor air samples. mdpi.comnih.govnih.govmdpi.com It is often included in monitoring studies of semi-volatile polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govmdpi.com For instance, studies in New York City have monitored this compound as part of a suite of PAHs to assess air quality and human exposure over time. mdpi.comnih.gov These studies have analyzed its concentration in both the gas and particulate phases of the atmosphere. copernicus.org

The presence of this compound in the atmosphere is primarily a result of incomplete combustion of organic materials, including fossil fuels and biomass. ontosight.ai Research conducted in Xiamen, China, identified this compound in particulate matter samples collected inside and outside a temple, with ratios of its isomers indicating a strong influence from the burning of wood and incense. aaqr.org Atmospheric transport allows for the deposition of this compound into soils and surface water systems, sometimes far from the original emission source. cdnsciencepub.com

Distribution in Aquatic and Terrestrial Systems (Soils and Lake Sediments)

This compound is distributed in both aquatic and terrestrial environments, including soils and lake sediments. nih.govnih.govontosight.aicsic.es Its presence in these systems is a consequence of both natural processes and anthropogenic activities. ontosight.ai In terrestrial systems, it can be found in soils, often as a result of atmospheric deposition from combustion sources. cdnsciencepub.com

In aquatic systems, this compound is found in sediments of rivers and lakes. csic.esscielo.brcsic.es Studies of high-altitude lakes have documented the presence of this compound in sediment cores, with its distribution profile suggesting in-situ production from sedimentary precursors in some cases. csic.es In other instances, such as in the Solimões River and associated lakes in Brazil, the prevalence of this compound over other isomers in sediment samples has been used to indicate inputs from wood combustion. scielo.br The analysis of sediment cores from lakes in locations like Copenhagen and Central Park has provided historical records of pollution, with shifts in the ratios of this compound indicating changes in fuel sources over time. nih.govcore.ac.uknih.gov

Biogenic and Petrogenic Source Indicators and Markers

This compound and its concentration ratios relative to other isomers serve as important indicators for distinguishing between biogenic and petrogenic sources of organic matter, as well as for identifying specific types of combustion.

As a Biogenic and Source-Specific Indicator:

The prevalence of this compound is often linked to terrestrial higher plants, particularly conifers. jst.go.jptaylorfrancis.comfrontiersin.org Its presence in sedimentary rocks and crude oils can therefore indicate a significant contribution from gymnosperm resins to the original organic material. geologyscience.rucopernicus.org For example, abundant this compound in Jurassic mudstones from Sri Lanka points to an origin from gymnosperms. jst.go.jp In the context of combustion, a higher proportion of this compound is characteristic of wood burning, especially softwood. scielo.brnih.gov

As a Petrogenic and Combustion Indicator:

Ratios involving this compound are widely used to differentiate between various combustion sources. A key diagnostic tool is the ratio of this compound to the sum of this compound and 2,6-dimethylphenanthrene (B1329590) [1,7-DMP / (1,7-DMP + 2,6-DMP)].

Wood Combustion: Ratios ranging from approximately 0.70 to 1.0 are indicative of wood combustion, particularly from conifers and broad-leafed oak trees. cdnsciencepub.comcore.ac.uknih.gov

Coal/Lignite (B1179625) Combustion: Ratios in the range of approximately 0.45 to 0.70 suggest coal or lignite combustion. core.ac.uknih.gov

Fossil Fuel/Vehicular Emissions: Ratios below 0.45 are generally associated with vehicular emissions and the combustion of other fossil fuels. cdnsciencepub.comcore.ac.uk

This ratio has been effectively used in studies of lake sediments to reconstruct historical changes in fuel consumption, showing shifts from wood to coal and then to other fossil fuels. core.ac.uknih.govusgs.gov For instance, variations in this ratio in San Francisco Bay sediments indicated a gradual replacement of wood by fossil fuels as the primary source of PAHs. usgs.gov

Origin from Diterpenoid and Triterpenoid Natural Products

The molecular structure of this compound provides clues to its origins, which are primarily linked to the diagenetic alteration of specific biogenic precursors found in terrestrial higher plants. researchgate.netresearchgate.net

Diterpenoid Precursors:

The most direct and well-established precursors for this compound are diterpenoids with a pimarane (B1242903) skeleton. geologyscience.rucore.ac.ukias.ac.in These compounds are common constituents of resins produced by vascular plants, particularly conifers. geologyscience.ru During diagenesis, the geological process of compaction and hardening of sediments into rock, the pimarane structure undergoes a series of chemical transformations, including dehydrogenation, which ultimately leads to the formation of the stable aromatic structure of this compound. core.ac.uk This compound is sometimes referred to as pimanthrene due to its origin from pimarane-type diterpenes. geologyscience.ru

Another significant pathway for the formation of this compound is through the degradation of retene (B1680549) (1-methyl-7-isopropylphenanthrene). geologyscience.ru Retene itself is a prominent biomarker derived from the diagenesis of abietane-type diterpenoids, which are also abundant in conifer resins. geologyscience.ru Under conditions of increasing thermal maturity, retene can undergo dealkylation, where the isopropyl group is cleaved, resulting in the formation of this compound. sci-hub.se

The presence of this compound, along with other related aromatic diterpenoids like retene, is a strong indicator of terrestrial organic matter input, specifically from gymnosperms (conifers), into sedimentary environments. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org

Triterpenoid Precursors:

While the link is less direct than with diterpenoids, some studies suggest that phenanthrene and its alkylated derivatives, including this compound, may also originate from the degradation of pentacyclic triterpenoids. geologyscience.ruogeochem.jp Triterpenoids, such as those of the oleanane (B1240867) type found in angiosperms (flowering plants), can undergo complex diagenetic alterations, including ring cleavage and aromatization, which may contribute to the pool of alkylated phenanthrenes in geological samples. ogeochem.jpsemanticscholar.org However, the primary and most recognized source of this compound remains diterpenoids from terrestrial plant resins. geologyscience.ruias.ac.in

Table 1: Precursor-Product Relationships for this compound

| Precursor Compound Class | Specific Precursor Type | Resulting Aromatic Hydrocarbon |

| Diterpenoids | Pimarane-type | This compound (Pimanthrene) |

| Diterpenoids | Abietane-type (via Retene) | This compound |

| Triterpenoids | Pentacyclic Triterpenoids | Alkylated Phenanthrenes (including potential for this compound) |

Application of Diagnostic Ratios for Source Apportionment (e.g., this compound/2,6-Dimethylphenanthrene)

In environmental science, the relative abundance of different isomers of a compound can be used as a diagnostic tool to identify the sources of pollution. nih.govscispace.com The ratio of this compound to 2,6-dimethylphenanthrene (1,7-DMP/2,6-DMP) is a widely used diagnostic ratio for apportioning the contributions of different combustion sources of PAHs. nih.govnih.govnih.gov This is because the two isomers have similar molecular structures and are expected to behave similarly in the environment, meaning that their ratio in a sample should primarily reflect the source from which they were emitted. nih.gov

Different combustion processes produce distinct isomeric distributions of dimethylphenanthrenes. Research has established characteristic 1,7-DMP/(1,7-DMP + 2,6-DMP) ratios for major emission sources:

Softwood Combustion: The combustion of softwoods, which are rich in the diterpenoid precursors of 1,7-DMP, results in a high relative abundance of this isomer. The 1,7-DMP/(1,7-DMP + 2,6-DMP) ratio for softwood combustion emissions is typically high, around 0.9. nih.gov In some studies, values greater than 0.7 are considered indicative of wood combustion. researchgate.netresearchgate.net

Petroleum Combustion: Emissions from the combustion of petroleum products, such as in vehicle engines, have a significantly lower proportion of 1,7-DMP. The characteristic 1,7-DMP/(1,7-DMP + 2,6-DMP) ratio for petroleum combustion is approximately 0.43. nih.gov Ratios below 0.45 have been used to implicate vehicle emissions. researchgate.net

Coal Combustion: The combustion of coal produces a ratio that generally falls between that of wood and petroleum. For brown coal-fired stoves and bituminous coal, the ratio is around 0.67. nih.gov

This diagnostic ratio has been successfully applied in various environmental studies. For example, analysis of sediment cores from Central Park Lake in New York City used the 1,7-DMP/(1,7-DMP + 2,6-DMP) ratio, along with other markers, to reconstruct the history of PAH pollution. nih.govnih.gov The study identified periods dominated by wood combustion, followed by a shift to coal, and ultimately to petroleum combustion, consistent with the city's historical fuel use. nih.gov Similarly, this ratio has been used to assess the sources of atmospheric particulate matter, helping to distinguish between biomass burning and traffic-related emissions in urban and industrial areas. aaqr.orgcyi.ac.cytandfonline.com

Table 2: Diagnostic Ratios of 1,7-DMP/(1,7-DMP + 2,6-DMP) for Different Emission Sources

| Emission Source | Characteristic 1,7-DMP/(1,7-DMP + 2,6-DMP) Ratio | Reference |

| Softwood Combustion | ~0.9 | nih.gov |

| Wood Combustion | > 0.7 | researchgate.netresearchgate.net |

| Petroleum Combustion | ~0.43 | nih.gov |

| Vehicle Emissions | < 0.45 | researchgate.net |

| Brown Coal & Bituminous Coal Combustion | ~0.67 | nih.gov |

| Mixed Petrogenic and Combustion Sources | 0.58 - 0.83 | cyi.ac.cytandfonline.com |

Environmental Transformation and Degradation Pathways of 1,7 Dimethylphenanthrene

Biotic Degradation Processes

Microbial biodegradation is a primary mechanism for the breakdown of PAHs, including 1,7-DMP, in contaminated environments. cdnsciencepub.comscholaris.ca Various microorganisms, such as bacteria, fungi, and algae, possess the metabolic capability to degrade these compounds. cdnsciencepub.com The primary degradation pathways often involve oxidation, which can lead to the partial or complete removal of the PAH from the environment. cdnsciencepub.com For many PAHs, the initial step in aerobic biodegradation is the oxidation of the aromatic ring by dioxygenase enzymes to form dihydrodiols. While specific studies detailing the complete microbial degradation pathway of 1,7-DMP are not abundant in the provided search results, the general principles of PAH biodegradation can be applied. It is known that naturally occurring background levels of PAHs in pre-industrial sediments included 1,7-DMP, which is thought to be derived from the oxidation of abietic acid resins. researchgate.netresearchgate.net This suggests that microbes have long-standing capabilities to process this compound. In environments like oil sand tailings, the biodegradation of various hydrocarbons, including aromatic compounds, is an active process that can lead to the production of methane. mcmaster.ca The presence of diverse microbial populations is crucial for the effective degradation of complex hydrocarbon mixtures. researchgate.net

The structure of a PAH influences its susceptibility to microbial attack. Generally, higher molecular weight PAHs are more resistant to biodegradation than lower molecular weight compounds. scholaris.ca While specific data on the recalcitrance of 1,7-DMP compared to other dimethylphenanthrene isomers is limited in the provided search results, it is understood that factors such as the position of the methyl groups can affect the rate of degradation. Some studies have noted that certain PAHs can persist in the environment for extended periods, with their recalcitrance being attributed to factors other than just bioavailability, such as a decline in the population of hydrocarbon-degrading microbes. researchgate.net The presence of 1,7-DMP in ancient sediments and its association with specific terrestrial plant inputs suggest a degree of persistence. jst.go.jp

Abiotic Degradation Processes

During diagenesis, the process of physical and chemical changes in sediments after initial deposition, 1,7-DMP can undergo various transformations. One significant pathway is the dealkylation of higher alkylated PAHs. For instance, retene (B1680549) (1-methyl-7-isopropylphenanthrene) can be demethylated to form 7-ethyl-1-methylphenanthrene and subsequently 1,7-dimethylphenanthrene. researchgate.net Further dealkylation can lead to the formation of 1-methylphenanthrene (B47540) (1-MP). researchgate.net This process is influenced by thermal stress, and the relative abundances of different alkylated phenanthrenes are often used as indicators of thermal maturity in geological studies. researchgate.netias.ac.in The thermal degradation of abietane (B96969) skeleton diterpenoids, common in conifer resins, is a known source of retene and its subsequent degradation products, including 1,7-DMP. researchgate.net The pyrolysis of organic matter at different temperatures can lead to the formation and transformation of various PAHs, with alkylated PAHs like 1,7-DMP being intermediates in the formation of more complex structures at higher temperatures. scispace.com

In addition to dealkylation, 1,7-DMP can be involved in isomerization reactions under geological conditions. These reactions, driven by thermal stress, lead to the conversion of less stable isomers to more thermodynamically stable ones. ias.ac.in The distribution of dimethylphenanthrene (DMP) isomers, including 1,7-DMP, can therefore provide insights into the thermal history of a sediment or crude oil. researchgate.net For example, the relative abundance of 1,7-DMP has been used in conjunction with other biomarker parameters to assess the maturity of organic matter. researchgate.net The presence of 1,7-DMP is often linked to terrigenous source rocks, particularly those with significant input from conifers and other higher plants. researchgate.net

Photochemical Degradation in Environmental Media

Photochemical degradation, or photolysis, is another important pathway for the transformation of PAHs in the environment, particularly in the atmosphere and surface waters. cdnsciencepub.com This process involves the absorption of light by the PAH molecule, leading to its excitation and subsequent chemical reactions that break it down. cdnsciencepub.com The rate of photolysis is dependent on various factors, including the intensity of sunlight, the presence of other chemical species, and the medium in which the PAH is present. cdnsciencepub.comresearchgate.net PAHs adsorbed to particulate matter tend to degrade more slowly than those that are volatile or dissolved in water. cdnsciencepub.comresearchgate.net While specific studies on the photochemical degradation rates and pathways of 1,7-DMP are not detailed in the provided search results, it is known that PAHs in the atmosphere can be removed through photochemical processes. tandfonline.com The resistance of certain PAH derivatives to photochemical degradation can influence their atmospheric lifetime and transport. copernicus.org

Compound Information Table

| Compound Name |

| This compound |

| 1-Methylphenanthrene |

| 2,6-Dimethylphenanthrene (B1329590) |

| Abietic acid |

| Anthracene |

| Benz[a]anthracene |

| Benzo[ghi]perylene |

| Chrysene |

| Coronene |

| Dibenz[a,h]anthracene |

| Dibenzothiophene |

| Fluoranthene |

| Fluorene |

| Indeno[1,2,3-cd]pyrene |

| Methylanthracene |

| Methyldibenzothiophene |

| Methylnaphthalene |

| Methylphenanthrene |

| Naphthalene (B1677914) |

| Perylene |

| Phenanthrene (B1679779) |

| Pyrene |

| Retene |

| Simonellite |

| Trimethylnaphthalene |

| Trimethylphenanthrene |

Direct Photolysis Pathways in Water

Direct photolysis, the degradation of a chemical induced by the absorption of sunlight, is a significant removal mechanism for PAHs in aquatic environments. researchgate.netcsic.es The process is particularly relevant for PAHs dissolved in the water column, as degradation is limited when the compounds are adsorbed to particulate matter. cdc.gov

The chemical composition of the water can also influence photolysis rates. The presence of dissolved organic matter (DOM) can slow down direct photolysis by absorbing sunlight and reducing its availability to the PAH molecule. nih.gov Conversely, other substances like nitrates can accelerate PAH degradation through indirect photolysis, where the photolysis of nitrate (B79036) generates highly reactive hydroxyl radicals (OH•) that then attack the PAH. nih.gov Photodegradation of PAHs in aquatic systems can lead to the formation of various products, including quinones. researchgate.netcyi.ac.cy

Atmospheric Photochemistry and Reaction Kinetics with Oxidants

In the atmosphere, this compound, which exists partially in the gas phase, is subject to chemical transformation primarily through reactions with photochemically generated oxidants. tandfonline.commst.dk The principal degradation pathway during the daytime is the reaction with the hydroxyl radical (OH•). tandfonline.comrsc.orgepa.ie Reactions with the nitrate radical (NO₃•), the dominant oxidant during nighttime, and ozone (O₃) also contribute to its atmospheric degradation. nih.govrsc.org

The kinetics of these reactions determine the atmospheric lifetime of the compound. While specific, experimentally determined rate coefficients for this compound are scarce in the literature, data for related compounds provide valuable insight. tandfonline.com The presence of alkyl (methyl) groups on the aromatic rings generally leads to a modest increase in reactivity with OH radicals compared to the parent PAH. rsc.org

For comparison, studies on dimethylnaphthalene (DMN) isomers, which are also dimethylated PAHs, show they react rapidly with OH radicals, with calculated atmospheric lifetimes in the range of 1.9 to 2.4 hours. nih.gov The experimentally measured rate constant for the gas-phase reaction of 1,7-dimethylnaphthalene (B47104) with the OH radical is (6.79 ± 0.45) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Given these findings, the atmospheric lifetime of gas-phase this compound is expected to be on the order of hours. tandfonline.comnih.gov

Table 1: Gas-Phase Reaction Rate Constants and Estimated Atmospheric Lifetimes for Related PAHs with the OH Radical This table presents data for related compounds to provide context for the expected reactivity of this compound.

| Compound | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime | Reference |

|---|---|---|---|

| Naphthalene | (2.39 ± 0.09) x 10⁻¹¹ | 5.8 hours | nih.gov |

| 1-Methylphenanthrene | (4.09 ± 0.20) x 10⁻¹¹ | 2.9-3.8 hours | epa.ienih.gov |

| 1,7-Dimethylnaphthalene | (6.79 ± 0.45) x 10⁻¹¹ | 1.9-2.4 hours | nih.gov |

| Phenanthrene | (3.02 x 10⁻¹¹) (calculated) | 4.6 hours | bohrium.com |

Formation of Oxygenated and Nitrated Derivatives

The atmospheric oxidation of this compound leads to the formation of a variety of more polar transformation products, primarily oxygenated PAHs (OPAHs) and nitrated PAHs (NPAHs). tandfonline.comrsc.orgcopernicus.org These derivatives are formed through complex reaction mechanisms initiated by atmospheric oxidants. nih.gov

The reaction with OH radicals during the day is a key pathway to both OPAHs and NPAHs. nih.govbohrium.com The mechanism typically involves the addition of the OH radical to the aromatic ring, forming a PAH-OH adduct. rsc.org This adduct can then react with molecular oxygen (O₂) to form ring-retaining products like quinones or various ring-opened products. rsc.orgbohrium.com Theoretical studies on phenanthrene show that its OH-initiated oxidation can produce phenanthrol, phenanthrones, and phenanthrenequinone. bohrium.com

Alternatively, the PAH-OH adduct can react with nitrogen dioxide (NO₂) to form nitro-PAH derivatives. rsc.org Similarly, the nighttime reaction with NO₃ radicals is considered a significant formation route for NPAHs. rsc.org These secondarily formed derivatives can be found in atmospheric particulate matter and may have different toxicological properties than the parent PAH. copernicus.orgcopernicus.orgd-nb.info While the specific oxygenated and nitrated derivatives of this compound are not extensively documented, the established reaction pathways for other PAHs suggest that compounds such as dimethyl-phenanthrenols, dimethyl-phenanthrenequinones, and nitro-dimethyl-phenanthrenes are probable transformation products.

Advanced Analytical Methodologies for 1,7 Dimethylphenanthrene Quantification and Speciation

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of 1,7-DMP is its effective extraction from the sample matrix and isolation from interfering substances. The choice of technique depends heavily on the nature of the sample, whether it is a solid (e.g., soil, sediment, particulate matter), liquid (e.g., water, crude oil), or gas.

Dispersive Liquid–Liquid Microextraction (DLLME) and Solid-Phase Microextraction (SPME)

For liquid samples, particularly water, microextraction techniques have become prominent due to their efficiency, speed, and reduced consumption of organic solvents, aligning with the principles of green chemistry.

Dispersive Liquid–Liquid Microextraction (DLLME) is a rapid and effective method for extracting and preconcentrating PAHs from aqueous samples. researchgate.net The technique involves injecting a mixture of an extraction solvent (e.g., a chlorinated solvent) and a disperser solvent (e.g., acetone, acetonitrile, methanol) into the aqueous sample. mdpi.comnih.gov This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, providing a large surface area for rapid mass transfer of the analytes from the aqueous phase to the extraction solvent. researchgate.net Ultrasound assistance can further enhance the extraction efficiency. mdpi.comnih.gov After extraction, centrifugation is used to sediment the extraction solvent, which is then collected for analysis. DLLME has been successfully coupled with gas chromatography-mass spectrometry (GC-MS) to determine various PAHs at low concentration levels (ng/L) with high recovery rates. mdpi.com

Solid-Phase Microextraction (SPME) is an innovative, solvent-free technique that combines sample extraction and concentration into a single step. thermofisher.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane, PDMS) that is exposed to the sample or its headspace (HS-SPME). nih.govresearchgate.net PAHs, including phenanthrenes, partition from the sample matrix onto the fiber coating. After a set equilibration time, the fiber is withdrawn and thermally desorbed in the hot injector of a gas chromatograph for analysis. nih.gov SPME is highly effective for a range of sample types and has been used to analyze PAHs in fish oil, water, and other matrices. thermofisher.comnih.gov The technique minimizes sample preparation and can detect PAHs at part-per-billion levels. nih.gov However, calibration can be a challenge, and factors such as extraction time, temperature, and sample matrix effects must be carefully optimized. researchgate.netnih.gov

| Technique | Principle | Typical Analytes | Advantages | Common Detector | Reference |

| DLLME | A mixture of extraction and disperser solvents is injected into an aqueous sample, forming an emulsion. Analytes partition into the extraction solvent, which is then separated by centrifugation. | PAHs in water | Rapid, high enrichment factor, low solvent consumption. | GC-MS, HPLC-FD/PDA | mdpi.com, nih.gov, researchgate.net |

| SPME | A coated fiber is exposed to a sample or its headspace. Analytes adsorb/absorb onto the fiber coating and are then thermally desorbed for analysis. | PAHs in water, fish oil | Solvent-free, simple, combines extraction and concentration. | GC-MS | nih.gov, nih.gov, thermofisher.com |

Pressurized Fluid Extraction (PFE) and Solid-Phase Extraction (SPE)

For solid and semi-solid samples, such as soils, sediments, and diesel particulates, more rigorous extraction methods are necessary.

Pressurized Fluid Extraction (PFE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents (e.g., toluene, dichloromethane) at elevated temperatures (e.g., 100–200°C) and pressures (e.g., 1500–2000 psi). nist.govqut.edu.au These conditions maintain the solvent in its liquid state above its boiling point, leading to enhanced extraction efficiency and faster extraction times compared to traditional methods like Soxhlet extraction. nist.gov PFE has been demonstrated to be highly effective for the extraction of PAHs, including 1,7-DMP, from certified reference materials like diesel particulate matter. nist.govnist.gov Studies have shown that extraction temperature can significantly impact the recovery of higher molecular weight PAHs. nist.gov

Solid-Phase Extraction (SPE) is a versatile technique used for both primary extraction from liquid samples and, more commonly, for the cleanup and fractionation of complex extracts obtained from methods like PFE. rsc.orgnih.gov The process involves passing a liquid sample or a dissolved extract through a cartridge containing a solid adsorbent (the stationary phase). norlab.com Different sorbents, such as silica, alumina, or chemically bonded phases like C18, are used to retain either the analytes of interest or the interfering compounds. nist.govnih.gov The target analytes are then eluted with a suitable solvent. SPE is crucial for isolating the PAH fraction from complex extracts, avoiding the formation of emulsions common in liquid-liquid extractions, and providing a cleaner sample for chromatographic analysis. norlab.comlgcstandards.com

| Technique | Principle | Application for 1,7-DMP | Advantages | Common Post-Step | Reference |

| PFE | Extraction with solvents at elevated temperature and pressure to increase efficiency and speed. | Extraction from solid matrices like soil, sediment, and air particulates. | Fast, efficient, reduced solvent volume compared to Soxhlet. | SPE Cleanup | nist.gov, nist.gov |

| SPE | Separation based on partitioning between a solid stationary phase and a liquid mobile phase. | Cleanup of crude extracts to isolate the PAH fraction; extraction from water. | High selectivity, avoids emulsions, automation is possible. | GC-MS Analysis | rsc.org, nih.gov, norlab.com |

Chromatographic Separation and Mass Spectrometric Detection

Following extraction and cleanup, high-resolution separation and sensitive detection are paramount for identifying and quantifying 1,7-DMP within a complex mixture of its isomers and other PAHs.

Gas Chromatography-Mass Spectrometry (GC-MS), including GC-MS/MS and GCxGC-TOF-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of PAHs. cymitquimica.com In GC, the volatile components of a mixture are separated based on their boiling points and interaction with a stationary phase within a capillary column. For DMP analysis, columns with medium polarity stationary phases (e.g., 50% phenyl methylpolysiloxane) are often used. tandfonline.comtandfonline.com However, a significant challenge with standard GC-MS is that complete resolution of all DMP isomers is often not achieved, leading to co-elution. tandfonline.comtandfonline.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by reducing chemical noise from the sample matrix. nih.gov This technique uses a triple quadrupole mass spectrometer to perform an additional stage of mass analysis. A specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly selective process allows for the detection of trace-level analytes in complex samples, even when chromatographic resolution is incomplete. nih.govresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) represents a significant leap in separation power. nih.govresearchgate.net This technique employs two different columns (e.g., a non-polar column followed by a polar or shape-selective liquid crystal column) connected by a modulator. nih.gov The entire effluent from the first column is subjected to separation on the second column, resulting in a highly structured two-dimensional chromatogram with a vastly increased peak capacity. helicon.ru GCxGC is exceptionally powerful for resolving complex mixtures of PAHs, separating isomers, and distinguishing them from matrix interferences, which is often impossible with one-dimensional GC. nih.govhelicon.ruchromatographyonline.com When coupled with a Time-of-Flight (TOF) mass spectrometer, it provides high-speed, full-spectrum acquisition with excellent mass accuracy.

| Method | Separation Principle | Advantage for 1,7-DMP Analysis | Limitations | Reference |

| GC-MS | Separation by volatility/polarity on a single column; detection by mass-to-charge ratio. | Standard, robust method for PAH quantification. | Co-elution of isomers (e.g., DMPs) is common. | tandfonline.com, tandfonline.com |

| GC-MS/MS | GC separation followed by two stages of mass filtering (precursor/product ion). | High selectivity and sensitivity; reduces matrix interference. | Requires method development for specific transitions. | nih.gov, researchgate.net |

| GCxGC-TOF-MS | Separation on two orthogonal columns; high-speed TOF-MS detection. | Superior resolving power; separates hundreds of PAHs, including isomers, in a single run. | Complex data processing; higher instrument cost. | nih.gov, helicon.ru, researchgate.net |

High-Resolution Mass Spectrometry Approaches for Molecular Identification

High-Resolution Mass Spectrometry (HRMS), particularly Time-of-Flight (TOF-MS), is instrumental in the confident identification of compounds. Unlike nominal mass spectrometers, HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This accuracy allows for the determination of a unique elemental formula for a given mass, which is critical for identifying unknown compounds or confirming the identity of analytes in the absence of authentic standards. In the context of complex PAH mixtures, where many compounds share the same nominal mass, the accurate mass data from GCxGC-TOF-MS is invaluable for distinguishing between different classes of compounds and ensuring correct molecular identification. helicon.ru

Isomer-Specific Analysis and Quantification Challenges

The most significant analytical hurdle in the study of 1,7-DMP is its differentiation and individual quantification from other DMP isomers. tandfonline.comresearchgate.net

Chromatographic Co-elution: Crude oils and environmental extracts contain a complex mixture of DMP isomers. tandfonline.comtandfonline.com On many standard GC columns, several of these isomers co-elute. For instance, on a 5% phenylmethylsilicone column, isomers like 1,6-DMP and 2,9-DMP can elute together. tandfonline.com Achieving baseline separation is often only possible through advanced techniques like GCxGC or by using multiple columns of different selectivity, such as highly shape-selective liquid crystal phases. nih.govlgcstandards.comchromatographyonline.com

Indistinguishable Mass Spectra: The problem of co-elution is compounded by the fact that many DMP isomers produce nearly identical electron ionization (EI) mass spectra. tandfonline.comtandfonline.com Since the fragmentation patterns are so similar, standard mass spectrometry cannot distinguish between the co-eluting isomers, making it impossible to determine their individual concentrations using GC-MS alone.

Lack of Standards and Quantification Issues: The quantification of individual DMP isomers is further hampered by the limited commercial availability of authentic reference standards for all possible isomers. researchgate.net Consequently, analytical methods often rely on using the response factor of a single available isomer—such as 1,7-DMP—to quantify other C2-phenanthrenes for which standards are not available. researchgate.netcedre.fr This approach introduces significant uncertainty and can lead to inaccurate concentration reporting, as the response factor can vary between different isomers. Therefore, the development of isomer-specific analytical methods and the synthesis of a wider range of standards are crucial for advancing the accurate environmental and geochemical study of these compounds.

Emerging Research Areas and Applied Science Perspectives

Geochemical Biomarker and Maturity Indicator Research

1,7-Dimethylphenanthrene (1,7-DMP), also known as pimanthrene, is a significant polycyclic aromatic hydrocarbon (PAH) in geochemistry, serving as a valuable biomarker to trace the origin and thermal maturity of organic matter in sediments and crude oils. ias.ac.inontosight.aicurtin.edu.au Its presence and relative abundance provide critical insights into the paleoenvironment and the geological history of petroleum source rocks.

Detailed research findings have established that 1,7-DMP is often derived from the diagenetic alteration of diterpenoids, particularly those with a pimarane-type skeleton found in the resins of higher plants. ias.ac.in This makes it a key indicator of terrestrial organic matter input, specifically from gymnosperms (conifers). google.com For instance, studies on crude oils from the Xihu Depression and coals from Meghalaya, India, have utilized the presence of 1,7-DMP to confirm significant contributions from conifer organic matter. google.comacs.org In Niger Delta crude oils, 1,7-DMP is noted as one of the aromatic hydrocarbon plant markers present. ontosight.ai

Beyond source identification, ratios involving 1,7-DMP and other phenanthrene (B1679779) isomers are employed to assess the thermal maturity of source rocks and oils. nih.govnist.gov As organic matter is subjected to increasing temperature and pressure during burial, the distribution of different alkylphenanthrene isomers changes in a predictable manner. While some traditional maturity parameters like the Methylphenanthrene Index (MPI) can show reversals at high maturity levels, researchers continue to explore and validate new ratios, including those with dimethylphenanthrenes, for more accurate assessments, particularly in mature to over-mature source rocks. nih.govccspublishing.org.cnacs.org For example, a study on lacustrine source rocks identified the 2,7-/1,8-dimethylphenanthrenes ratio as having a wide application range for maturity evaluation. acs.org Log ratios of (1,7-DMP/1,3- +3,9-+2,10-+3,10-DMP) have also been proposed to detect organic matter input from coniferous plants. ontosight.ai

| Parameter/Ratio | Geochemical Significance | Source/Maturity Indication | Supporting Research |

| Presence of 1,7-DMP (Pimanthrene) | Biomarker for terrestrial input. | Indicates origin from diterpenoids of the pimarane (B1242903) type, common in conifer resins (gymnosperms). | ias.ac.ingoogle.com |

| (Isopimarane + 1,7-DMP) / (Retene + 16β(H) Phyllocladane) | Source input index for light crude oils. | Elevated values suggest a dominant input from gymnosperm-derived organic matter. | acs.org |

| 1,7-DMP / Phenanthrene (1,7-DMP/P) | Indicator of terrestrial plant input. | Higher values correlate with increased input from specific terrestrial sources, particularly in conjunction with other ratios like 1-MP/9-MP. | researchgate.net |

| Log ratio of (1,7-DMP / 1,3-+3,9-+2,10-+3,10-DMP) | Source-specific aromatic ratio. | Proposed as a means of detecting organic matter input from coniferous higher plants. | ontosight.ai |

Contributions to Environmental Forensics and Pollution Tracing

In the field of environmental science, this compound plays a crucial role in forensic investigations aimed at identifying and apportioning sources of pollution. cymitquimica.com As a component of fossil fuels and a byproduct of combustion, its unique distribution relative to other isomers can serve as a chemical fingerprint to trace contamination back to its origin. ontosight.aicymitquimica.comresearchgate.netontosight.ai

A primary application is the use of the 1,7-DMP/2,6-DMP ratio to differentiate between various combustion sources. chemspider.comresearchgate.net Research has shown that this compound is produced preferentially during the combustion of softwoods, while 2,6-dimethylphenanthrene (B1329590) is found in comparable concentrations from both fossil fuel and softwood combustion. chemspider.com This distinction allows scientists to trace the sources of PAHs in air, water, and sediment samples. For example, analysis of sediment cores from Central Park Lake in New York City and Lake Botanisk in Copenhagen used the 1,7-DMP/(1,7-DMP+2,6-DMP) ratio to reconstruct the historical inputs from wood combustion versus fossil fuel (coal and petroleum) combustion. chemspider.comresearchgate.netrsc.org

These diagnostic ratios are powerful tools for tracking environmental pollution over time and space. The molecular analysis of soot, for instance, used the presence of 1,7-DMP alongside retene (B1680549) as an indicator of wood combustion, helping to apportion PAH sources in a complex mixture. espublisher.com By analyzing the relative concentrations of these isomers in environmental samples, such as airborne particulates, scientists can distinguish between pollution from sources like motor vehicle emissions, industrial processes, and residential biomass burning. chemspider.com

| Diagnostic Ratio | Source Indication | Application Context | Supporting Research |

| 1,7-DMP / (1,7-DMP + 2,6-DMP) | Differentiates combustion sources. | High ratios (~0.8 - 1.0) indicate softwood combustion. Mid-range ratios (~0.45 - 0.7) suggest coal/lignite (B1179625) combustion. Low ratios (<0.45) point to vehicular emissions/petroleum combustion. | chemspider.comresearchgate.netrsc.org |

| Presence of 1,7-DMP and Retene | Biomarker for wood combustion. | Used in soot and sediment analysis to identify contributions from the burning of biomass, particularly softwoods. | chemspider.comespublisher.com |

Molecular Design for Functional Materials (e.g., Optical, Catalytic)

The application of this compound in the molecular design of functional materials is an emerging area of scientific inquiry. While the broader class of polycyclic aromatic hydrocarbons (PAHs) is recognized for its potential in developing materials with tailored optical, electronic, and catalytic properties, dedicated research focusing specifically on the 1,7-isomer is still in its early stages. ccspublishing.org.cn

The synthesis of this compound and other isomers has been achieved through various chemical pathways, including directed ortho metalation and Suzuki–Miyaura cross-coupling reactions, providing the necessary foundation for further material development. cymitquimica.com The inherent properties of the phenanthrene core—a stable, planar, and electron-rich aromatic system—make its derivatives attractive candidates for applications in organic electronics. ccspublishing.org.cnchemspider.com For example, phenanthrene derivatives, in general, have been investigated for use in organic light-emitting diodes (OLEDs). google.com Furthermore, research into other isomers, such as 1,8-dimethylphenanthrene, has noted their potential in organic electronics and photonics. chemspider.com

However, specific studies detailing the synthesis and characterization of this compound for functional applications like optical sensors, catalysts, or electronic components are not yet widely reported in the literature. The future development in this area would likely involve leveraging the specific stereochemistry and electronic properties conferred by the 1- and 7-position methyl groups to create novel materials. Research into areas such as photocatalytic degradation of pollutants using PAH-based materials and the development of new redox-active organic functional materials could potentially include this compound as a building block.

Q & A

Q. What analytical methods are recommended for quantifying 1,7-dimethylphenanthrene (1,7-DMP) in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for quantifying 1,7-DMP in complex matrices like sediments or soils. Calibration using certified reference materials (e.g., Standard Reference Material® 1650b for diesel particulate matter) ensures accuracy. For isomer separation, optimized chromatographic conditions (e.g., specific column phases) are critical due to structural similarities with 2,6-DMP and other methylphenanthrenes . Quantification should account for co-eluting isomers and matrix interferences through internal standards or isotope dilution.

Q. How is the 1,7-DMP/(1,7-DMP + 2,6-DMP) ratio used in source apportionment of PAHs?

This diagnostic ratio distinguishes combustion sources:

- ~0.9 : Softwood combustion (e.g., pine, fir) .

- ~0.43 : Petroleum combustion (e.g., vehicular emissions) .

- ~0.67 : Bituminous coal combustion . The ratio leverages the differential stability of isomers under thermal conditions, reflecting source-specific formation pathways. However, it requires validation against local emission profiles to account for regional fuel variability .

Q. What are the primary environmental sources of 1,7-DMP?

1,7-DMP is predominantly pyrogenic, originating from incomplete combustion of organic matter (e.g., biomass, fossil fuels). However, biogenic sources are documented in remote soils and sediments, linked to microbial or fungal activity . Distinguishing biogenic vs. anthropogenic contributions requires coupling diagnostic ratios with compound-specific isotope analysis (CSIA) or microbial biomarker detection .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of 1,7-DMP compared to other methylphenanthrene isomers?

The 1,7-dimethyl configuration introduces steric hindrance between methyl groups, reducing molecular planarity and increasing thermal stability compared to isomers like 2,6-DMP. This stability affects environmental persistence and partitioning behavior. Computational studies (e.g., density functional theory) can quantify energy barriers for isomerization or degradation, aiding predictive modeling of environmental fate .

Q. What experimental design considerations are critical for validating 1,7-DMP as a source indicator in sediment cores?

Key steps include:

- Core chronology : Radiometric dating (e.g., Pb, Cs) to align 1,7-DMP fluxes with historical fuel consumption data .

- Matrix effects : Assessing lipid content or organic carbon interactions that may bias extraction efficiency .

- Multi-proxy validation : Cross-referencing with other markers (e.g., retene/chrysene ratios, metal tracers like vanadium for petroleum) to resolve mixed sources .

Q. How can contradictions in source attribution using 1,7-DMP ratios be resolved?

Discrepancies may arise from:

- Biogenic interference : Microbial production of phenanthrenoids in anaerobic sediments .

- Post-depositional weathering : Microbial degradation or photolysis altering isomer ratios . Mitigation strategies include:

- Multivariate statistics : Principal component analysis (PCA) to deconvolute overlapping sources.

- Enrichment factor analysis : Normalizing 1,7-DMP against conservative tracers (e.g., total organic carbon) .

Q. What role does 1,7-DMP play in assessing historical shifts in energy consumption?

In sediment cores from urban lakes (e.g., Central Park Lake, NYC), 1,7-DMP fluxes correlate with bituminous coal use in the early 20th century, later eclipsed by petroleum combustion post-1950s. Temporal trends align with regional energy data, demonstrating its utility in reconstructing anthropogenic impact .

Methodological Guidance

Q. How to optimize extraction and cleanup for 1,7-DMP in high-organic matrices?

- Extraction : Soxhlet or accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1).

- Cleanup : Gel permeation chromatography (GPC) to remove lipids, followed by silica gel fractionation to isolate PAHs .

- Quality control : Spike recovery tests with deuterated analogs (e.g., phenanthrene-d10) to monitor losses .

Q. What statistical approaches are recommended for interpreting spatial/temporal trends in 1,7-DMP data?

- Time-series analysis : Autoregressive integrated moving average (ARIMA) models to identify trends and cyclicity.

- Spatial interpolation : Kriging or inverse distance weighting (IDW) for mapping contamination hotspots.

- Source-receptor modeling : Chemical mass balance (CMB) with uncertainty propagation using Monte Carlo simulations .

Data Interpretation Tables

Table 1 : Diagnostic Ratios for 1,7-DMP in Source Apportionment

| Ratio | Source | Key References |

|---|---|---|

| 1,7-DMP/(1,7+2,6-DMP) | Softwood combustion | 0.90 ± 0.05 |

| Petroleum combustion | 0.43 ± 0.08 | |

| Bituminous coal | 0.67 ± 0.10 |

Table 2 : Analytical Recovery of 1,7-DMP in SRM 1650b

| Matrix | Certified Value (μg/g) | Recovery (%) |

|---|---|---|

| Diesel particulate matter | 17.5 ± 1.0 | 92–105 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products